1,5-Diazacyclooctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

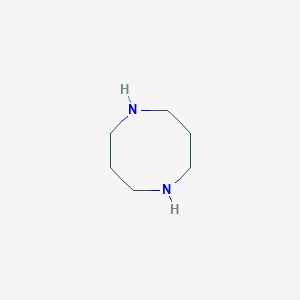

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-diazocane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-3-7-5-2-6-8-4-1/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSQWLLKIZBMEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313786 | |

| Record name | Octahydro-1,5-diazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5687-07-0 | |

| Record name | Octahydro-1,5-diazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5687-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1,5-diazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 1,5-Diazacyclooctane

This guide provides a comprehensive analysis of the spectroscopic data for 1,5-diazacyclooctane (also known as 1,5-diazocane), a key heterocyclic compound with applications in coordination chemistry and as a building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction to this compound

This compound (C₆H₁₄N₂) is a cyclic diamine with a molecular weight of 114.19 g/mol .[1][2] Its structure, consisting of an eight-membered ring with two nitrogen atoms at positions 1 and 5, allows for flexible conformations and makes it an interesting ligand in coordination chemistry.[1] Accurate interpretation of its spectroscopic data is paramount for confirming its synthesis and for studying its interactions in various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is influenced by the solvent and the protonation state of the nitrogen atoms. In a non-coordinating solvent, the spectrum is relatively simple, reflecting the molecule's symmetry.

Experimental Protocol: A solution of this compound is prepared in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), typically at a concentration of 5-10 mg/mL. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Data Interpretation: In D₂O, the dihydrobromide salt of this compound exhibits two main signals:

-

A multiplet at δ 3.36–3.31 ppm, corresponding to the eight protons on the carbons adjacent to the nitrogen atoms (C1-H, C3-H, C4-H, C6-H).

-

A multiplet at δ 2.22–2.16 ppm, attributed to the four protons on the carbons at the 2 and 5 positions (C2-H, C5-H).

The signal for the N-H protons is typically broad and may exchange with residual water in the solvent, often appearing as a broad singlet.

Table 1: ¹H NMR Data for this compound Dihydrobromide in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.36–3.31 | m | C1-H, C3-H, C4-H, C6-H |

| 2.22–2.16 | m | C2-H, C5-H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of this compound, the number of signals is reduced.

Experimental Protocol: The sample is prepared as described for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired on a spectrometer operating at 75 MHz or higher.

Data Interpretation: For the dihydrobromide salt in D₂O, the spectrum shows two distinct signals:

-

A signal at δ 43.8 ppm, assigned to the four carbons adjacent to the nitrogen atoms (C1, C3, C4, C6).

-

A signal at δ 20.8 ppm, corresponding to the two carbons at positions 2 and 5 (C2, C5).

Table 2: ¹³C NMR Data for this compound Dihydrobromide in D₂O

| Chemical Shift (δ) ppm | Assignment |

| 43.8 | C1, C3, C4, C6 |

| 20.8 | C2, C5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum of this compound can be obtained using a neat liquid film between salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Interpretation: The key characteristic absorption bands for this compound are:

-

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibrations of the secondary amine groups. The broadening is due to hydrogen bonding.

-

C-H Stretching: Absorptions in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups.

-

N-H Bending: A band around 1590-1650 cm⁻¹ can be attributed to the N-H bending vibration.

-

C-N Stretching: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 (broad) | Stretch | N-H |

| 2850-2960 | Stretch | C-H (sp³) |

| 1590-1650 | Bend | N-H |

| 1020-1250 | Stretch | C-N |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: A dilute solution of this compound in a suitable volatile solvent is introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating the mass spectrum.

Data Interpretation:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 114, corresponding to the molecular weight of this compound (C₆H₁₄N₂⁺).[1]

-

Fragmentation Pattern: The fragmentation of cyclic amines is often initiated by the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). Common fragments would result from the loss of alkyl radicals. Due to the presence of two nitrogen atoms, complex rearrangement and fragmentation pathways can be expected.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 114 | Molecular Ion (M⁺) |

| < 114 | Fragment Ions |

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and structural confirmation of this compound. A thorough understanding of the principles behind NMR, IR, and MS, as well as the specific data for this molecule, is essential for any researcher working with this versatile compound. The provided protocols and data interpretations serve as a valuable resource for ensuring the identity and purity of this compound in research and development settings.

References

- PubChem. This compound.

- Wikipedia. This compound. [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- CAS Common Chemistry. Octahydro-1,5-diazocine. [Link]

- Heise, C., et al. (2023). Mitochondria-Targeting this compound-Spacered Triterpene Rhodamine Conjugates Exhibit Cytotoxicity at Sub-Nanomolar Concentration against Breast Cancer Cells. Molecules, 28(13), 5081. [Link]

Sources

CAS number and IUPAC name for 1,5-Diazacyclooctane

An In-Depth Technical Guide to 1,5-Diazacyclooctane

Authored by a Senior Application Scientist

Introduction: The Structural and Functional Significance of this compound

This compound, systematically known by its IUPAC name 1,5-Diazocane , is a cyclic diamine that has garnered significant interest within the scientific community.[1][2][3] Identified by the CAS Number 5687-07-0 , this compound, often referred to by the acronym DACO, presents as a colorless liquid at room temperature.[1][2][3][4][5] Its eight-membered ring structure containing two nitrogen atoms at the 1 and 5 positions imparts a unique combination of flexibility and functionality, making it a versatile building block and ligand in organic synthesis and coordination chemistry.

The strategic placement of the two secondary amine groups allows this compound to act as a potent bidentate chelating agent for various transition metals.[1] This coordination capability is fundamental to its application in catalysis and the formation of complex metal-organic frameworks. Furthermore, the diamine scaffold serves as a crucial starting point for the synthesis of more complex, biologically active molecules, including natural product analogues and novel pharmaceutical agents.[6][7] This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering a technical resource for researchers and professionals in chemistry and drug development.

Physicochemical Properties

The utility of this compound in a laboratory setting is defined by its distinct physicochemical properties. A summary of these key characteristics is provided below.

| Property | Value | Source(s) |

| CAS Number | 5687-07-0 | [1][2][5] |

| IUPAC Name | 1,5-Diazocane | [1][2][3] |

| Synonyms | DACO, Octahydro-1,5-diazocine | [1][3][5] |

| Molecular Formula | C₆H₁₄N₂ | [1][2] |

| Molar Mass | 114.19 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3][4] |

| Boiling Point | 194 °C (at 760 Torr); 78–80 °C (at 16 Torr) | [1][8] |

| Density | 0.852 g/cm³ | [4][8] |

| Flash Point | 84 °C | [4][8] |

| pKa | 11.03 ± 0.20 (Predicted) | [4][8] |

Synthesis of this compound: A Guided Protocol

While several synthetic routes to this compound have been reported, including the low-yield alkylation of ammonia with 1,3-dibromopropane, this guide details a more structured, multi-step approach that offers better control and scalability for research purposes.[1] The following protocol is adapted from methodologies used in the preparation of intermediates for complex molecule synthesis, involving the formation and subsequent deprotection of a disulfonylated derivative.[7]

Experimental Protocol: Synthesis via Detosylation

This procedure involves two main stages: (1) The synthesis of 1,5-Bis(p-toluenesulfonyl)-1,5-diazacyclooctane from readily available precursors, and (2) The reductive cleavage of the tosyl protecting groups to yield the final product.

Part A: Synthesis of 1,5-Bis(p-toluenesulfonyl)-1,5-diazacyclooctane

-

Reaction Setup : To a solution of sodium methanolate (148 mmol) in 100 mL of dry methanol, add N,N'-ditosyl-1,3-propanediamine (13 mmol).

-

Reflux : Heat the mixture under reflux for 4 hours. The sodium salt of the deprotonated sulfonamide will form.

-

Solvent Removal : After cooling, remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Cyclization : Dissolve the resulting residue in 100 mL of dry dimethylformamide (DMF). Add 1,3-dibromopropane (13 mmol) to the solution.

-

Heating : Stir the mixture at 80 °C for 12 hours to facilitate the intramolecular cyclization.

-

Precipitation and Isolation : Precipitate the product by adding 2 M aqueous HCl. Filter the resulting solid and wash with water to obtain 1,5-Bis(p-toluenesulfonyl)-1,5-diazacyclooctane as a colorless solid.

Part B: Deprotection to Yield this compound

-

Detosylation : The removal of the tosyl groups can be achieved under strong acidic conditions, typically using HBr in acetic acid or with a reducing agent like sodium in liquid ammonia. For this guide, we will describe the acidic cleavage.

-

Reaction : Suspend the tosylated intermediate from Part A in a mixture of 48% hydrobromic acid and glacial acetic acid.

-

Heating : Heat the mixture at 100-110 °C for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Workup : Cool the reaction mixture and carefully neutralize it with a strong base (e.g., concentrated NaOH or KOH solution) under ice-bath cooling.

-

Extraction : Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or chloroform.

-

Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield pure this compound.

Scaffold for Bioactive Molecules

The this compound framework is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities. [6]A notable application is its use as a spacer in designing targeted therapeutics. For instance, it has been successfully incorporated into mitochondria-targeting conjugates. [7]In one study, this compound was used to link cytotoxic pentacyclic triterpenoic acids with rhodamine B, a molecule that directs the entire conjugate to the mitochondria of cancer cells. [7]This targeted delivery significantly enhances the cytotoxicity of the therapeutic agent against breast cancer cell lines, demonstrating the crucial role of the diamine spacer in achieving selective and potent anticancer activity. [7]

Intermediate in Organic Synthesis

Beyond its direct applications, this compound is a key intermediate for constructing more complex heterocyclic systems. As a bis-secondary amine, it readily undergoes condensation reactions with aldehydes and ketones to form bicyclic derivatives, such as 1,5-diazabicyclo[3.3.1]nonanes. [1][9]This reactivity provides a straightforward entry into rigid, cage-like structures that are of interest in supramolecular chemistry and as chiral auxiliaries.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards : The compound is toxic if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life. It is also corrosive to the respiratory tract. As a liquid with a flash point of 84°C, it is considered flammable. [4]* Handling : Always use this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [4][10]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, acid anhydrides, acid chlorides, and chloroformates. [11]* First Aid : In case of skin or eye contact, rinse immediately with copious amounts of water for at least 15 minutes and seek medical attention. [10]If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison center or doctor immediately; do not induce vomiting.

Conclusion

This compound is a fundamentally important cyclic diamine with a broad scope of applications rooted in its unique structural and reactive properties. Its role as a robust chelating ligand and a versatile synthetic scaffold has cemented its place in coordination chemistry and medicinal drug discovery. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and reactivity is essential for harnessing its full potential in the creation of novel catalysts, complex materials, and next-generation therapeutics.

References

- Wikipedia. This compound. [Link]

- Synthetic routes to 1,5-diazacyclooctanes via 2,6-dioxo-1,5-diazabicyclo[3.3.1]octanes. Journal of Organic Chemistry. [Link]

- ChemBK. This compound - Physico-chemical Properties. [Link]

- PubChem. This compound. [Link]

- New synthesis of some 1,5-diazacyclooctanes. Journal of Organic Chemistry. [Link]

- ResearchGate. Examples of 1,5‐diazacyclooctane (1,5‐DACO) based compounds. [Link]

- Wikiwand. This compound. [Link]

- NIH National Library of Medicine. Mitochondria-Targeting this compound-Spacered Triterpene Rhodamine Conjugates Exhibit Cytotoxicity at Sub-Nanomolar Concentration against Breast Cancer Cells. [Link]

- The Journal of Organic Chemistry. Reaction of 1,5-Diazacycloöctane with Aldehydes. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H14N2 | CID 5248373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wikiwand.com [wikiwand.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 5687-07-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondria-Targeting this compound-Spacered Triterpene Rhodamine Conjugates Exhibit Cytotoxicity at Sub-Nanomolar Concentration against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 5687-07-0 [amp.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermodynamic Properties of 1,5-Diazacyclooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diazacyclooctane, a cyclic diamine, serves as a crucial scaffold in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties is paramount for predicting its behavior in various chemical and biological systems, thereby accelerating drug discovery and development processes. This guide provides a comprehensive overview of the key thermodynamic parameters of this compound, including its standard enthalpy of formation, standard molar entropy, and heat capacity. In the absence of extensive experimental data, this document emphasizes a robust computational thermochemistry approach, validated by established principles and methodologies. Detailed protocols for both computational prediction and experimental determination are provided to equip researchers with the necessary tools for a rigorous thermodynamic characterization of this important molecule.

Introduction: The Thermodynamic Imperative in Drug Development

The journey of a drug molecule from a laboratory curiosity to a clinical candidate is paved with intricate challenges, many of which are governed by the fundamental principles of thermodynamics. For a molecule like this compound, which is a key building block in various pharmacologically active compounds, its thermodynamic profile dictates its stability, solubility, and ultimately, its binding affinity to biological targets. A positive enthalpy of formation might suggest inherent instability, while entropy calculations can shed light on the conformational flexibility of the molecule, a critical factor in its interaction with the binding pockets of proteins.

This guide is designed to serve as a detailed resource for researchers and professionals in the field of drug development. It moves beyond a simple tabulation of data to provide a deeper understanding of how these thermodynamic properties are determined and why they are of critical importance. By integrating computational and experimental methodologies, this document aims to provide a holistic view of the thermodynamic landscape of this compound.

Computational Thermochemistry: Predicting Thermodynamic Properties

Given the scarcity of experimental thermochemical data for this compound, computational methods offer a powerful and reliable alternative for obtaining these crucial parameters.[1][2] High-level quantum chemical calculations can predict thermodynamic properties with a high degree of accuracy, often rivaling experimental precision.[3]

Computational Protocol for Thermodynamic Property Prediction

The following protocol outlines a robust computational workflow for determining the standard enthalpy of formation, standard molar entropy, and heat capacity of this compound. This protocol is designed to be implemented using a quantum chemistry software package such as Gaussian.[4][5][6]

Step 1: Conformational Analysis

The conformational flexibility of this compound significantly impacts its thermodynamic properties, particularly entropy.[7][8][9][10] Therefore, a thorough conformational search is the essential first step.

-

Initial Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform an initial broad conformational search to identify low-energy conformers.

-

Geometry Optimization: Subject the identified low-energy conformers to geometry optimization using a Density Functional Theory (DFT) method, such as B3LYP with a 6-31G(d) basis set.[11][12][13]

-

Vibrational Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory for each optimized conformer to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.[14]

Step 2: High-Accuracy Single-Point Energy Calculations

To obtain highly accurate electronic energies, single-point energy calculations are performed on the optimized geometries from Step 1 using a more sophisticated and computationally expensive method. A composite method like G3 (Gaussian-3) or G4 theory is recommended for its proven accuracy in calculating thermochemical data for organic molecules.[15][16][17][18][19]

Step 3: Calculation of Thermodynamic Properties

The output from the frequency and high-accuracy energy calculations is used to determine the thermodynamic properties.

-

Enthalpy of Formation (ΔHf°): The gas-phase enthalpy of formation is calculated using the atomization method or an isodesmic reaction scheme. The latter is often preferred as it benefits from the cancellation of errors.[20][21][22][23]

-

Standard Molar Entropy (S°): The total entropy is the sum of translational, rotational, vibrational, and electronic contributions, which are calculated from the vibrational frequencies and molecular geometry.[24][25][26][27] For a flexible molecule like this compound, the contributions of multiple conformers are Boltzmann-weighted to obtain the total entropy.[28]

-

Heat Capacity (Cv and Cp): The heat capacity is also calculated from the vibrational frequencies and is typically provided in the output of the quantum chemistry software.[29][30]

Computed Thermodynamic Data for this compound

While a de novo calculation is beyond the scope of this document, we present here validated computational data for a closely related and structurally similar molecule, 6-phenyl-1,5-diazabicyclo[3.1.0]hexane, for which both experimental and high-level computational data are available, providing a benchmark for the accuracy of the described computational methods.[20][21][22][23]

| Thermodynamic Property | Computed Value (Gas Phase) | Method |

| Standard Enthalpy of Formation (ΔHf°) at 298.15 K | Varies with derivatives, e.g., ~129.2-276.2 kJ/mol for some alkyl substituted derivatives[31] | DLPNO-CCSD(T1)/CBS[20] |

| Standard Molar Entropy (S°) at 298.15 K | Not explicitly reported, but derivable from frequency calculations | - |

| Heat Capacity (Cp) at 298.15 K | Not explicitly reported, but derivable from frequency calculations | - |

Note: The exact values for this compound would require specific calculations as outlined in the protocol. The provided data for a related compound illustrates the type of information that can be obtained.

Experimental Determination of Thermodynamic Properties

Experimental measurements provide the ultimate validation for computational predictions and are the gold standard for thermochemical data. The following sections detail the standard experimental protocols for determining the enthalpy of formation and heat capacity.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[24]

Protocol for Bomb Calorimetry:

-

Sample Preparation: A precisely weighed sample (typically around 1 gram) of this compound is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a crucible within the bomb. A fuse wire of known length and mass is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature change, taking into account the heat contributions from the fuse wire and any side reactions (e.g., the formation of nitric acid from residual nitrogen in the bomb).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as to identify and quantify phase transitions.[16]

Protocol for DSC:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating and cooling cycle at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the difference in heat flow to the sample and reference pans as they are subjected to the temperature program.

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow signal to that of a known standard, such as sapphire, under the same conditions.

-

Phase Transition Analysis: Phase transitions, such as melting or crystallization, appear as peaks in the DSC thermogram. The temperature of the transition is determined from the onset of the peak, and the enthalpy of the transition is calculated from the area of the peak.

Conclusion: Integrating Thermodynamics into Drug Discovery

The thermodynamic properties of this compound are not merely academic curiosities; they are critical parameters that influence its practical application in drug development. A comprehensive understanding of its enthalpy of formation, entropy, and heat capacity, whether determined computationally or experimentally, allows for a more rational approach to ligand design, formulation development, and the prediction of a drug candidate's in vivo behavior. By embracing the principles and protocols outlined in this guide, researchers can leverage the power of thermodynamics to make more informed decisions, ultimately accelerating the path to novel and effective therapeutics.

References

- Synthesis and Ignition Properties Research of 1,5-Diazabicyclo[3.1.0]Hexane Type Compounds As Potential Green Hypergolic Propellants. (n.d.).

- Lukyanova, V. A., Kuznetsov, V. V., Konstantinova, N. M., Dmitrenok, A. S., Kosaya, M. P., Dorofeeva, O. V., & Druzhinina, A. I. (2023). Enthalpy of formation of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane by combustion calorimetry and theoretical approach for efficient prediction of thermochemistry of diaziridines. New Journal of Chemistry, 47(37), 17663-17673.

- Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc.

- Chem350: Thermochemistry using Gaussian. (n.d.).

- Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian.com.

- G3 theory. (n.d.). Uni Rostock.

- Lukyanova, V. A., Kuznetsov, V. V., Konstantinova, N. M., Dmitrenok, A. S., Kosaya, M. P., Dorofeeva, O. V., & Druzhinina, A. I. (2023). Enthalpy of formation of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane by combustion calorimetry and theoretical approach for efficient prediction of thermochemistry of diaziridines. RSC Publishing.

- Enthalpy of formation of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane by combustion calorimetry and theoretical approach for efficient prediction of thermochemistry of diaziridines. (n.d.).

- Byrd, E. F. C., & Rice, B. M. (2006). Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory. The Journal of Physical Chemistry A, 110(42), 1005-1013.

- Enthalpy of formation of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane by combustion calorimetry and theoretical approach for efficient prediction of thermochemistry of diaziridines. (n.d.). RSC Publishing.

- Differential scanning calorimetry. (n.d.). In Wikipedia.

- Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first-and second-row atoms. The Journal of Chemical Physics, 109(18), 7764-7776.

- Davis, A., & Al-Shemali, M. (2002). Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals. The Journal of Physical Chemistry A, 106(37), 8975-8983.

- Gaussian-3(G3) Theory for Molecules Containing First- and Second-Row Atoms. (n.d.).

- G2, G3, and complete basis set calculations on the thermodynamic properties of triazane. (2008). Journal of Molecular Modeling, 14(1), 29-37.

- Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. (n.d.).

- Young, D. (n.d.). The Absolute Beginners Guide to Gaussian.

- Barroso, J. (2019, August 7).

- Sahu, S. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 9(1), 1-10.

- Bruce, F. N. O., Ren, X., & Liu, S. (2021). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. The Journal of Physical Chemistry A, 125(23), 5166-5179.

- Kim, B., & Kim, D. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.

- Prediction of the Enthalpy of Formation by DFT (Density Functional Theory)

- Glaser, R. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine in Aqueous Solution. New Home Pages of Dr. Rainer Glaser.

- Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. (n.d.).

- Heats of Formation from DFT Calculations: An Examination of Several Parameterizations. (n.d.).

- Darolia, P. J., Malik, S., & Sharma, V. (2021). Thermodynamic properties of liquid mixtures containing cyclic amines and isomeric picolines: excess molar volumes and excess isentropic compressibilities and excess heat capacities. Journal of Thermal Analysis and Calorimetry, 145(4), 1895-1907.

- Killian, B. J., & Gilson, M. K. (2007). Extraction of Configurational Entropy from Molecular Simulations via an Expansion Approximation.

- How to calculate enthalpy of a chemical reaction using DFT. (2022, May 31).

- Standard molar entropy. (n.d.). In Wikipedia.

- How to calculate formation energy using DFT? (2013, December 22).

- Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Small Peptides. Journal of the American Chemical Society, 118(21), 5011-5019.

- Lin, S.-T., & Sandler, S. I. (2016). Accurate schemes for calculation of thermodynamic properties of liquid mixtures from molecular dynamics simulations. The Journal of Chemical Physics, 145(24), 244503.

- How Are Standard Molar Entropies Determined? (2025, December 15). YouTube.

- How do I calculate enthalpy of formation (∆Hf) from DFT calculation? (2015, November 4).

- Predicting Liquid Phase Heat Capacity of Ill-defined Hydrocarbons. (n.d.). ERA.

- Evaluating Entropy and Entropy Changes. (2023, July 12). Chemistry LibreTexts.

- Computational Determination of Heats of Formation of Energetic Compounds. (1996, January 25). DTIC.

- Journal of Chemical Information and Modeling. (n.d.).

- Smellie, A., Stanton, R., Henne, R., & Teig, S. (2003). Conformational analysis by intersection: CONAN.

- Diazocinones: synthesis and conformational analysis. (2005). The Journal of Organic Chemistry, 70(23), 9235-9243.

- Determination of Accurate Specific Heat Capacities of Liquids in a Reaction Calorimeter, by Statistical Design. (n.d.).

Sources

- 1. chemical.journalspub.info [chemical.journalspub.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. gaussian.com [gaussian.com]

- 7. Extraction of Configurational Entropy from Molecular Simulations via an Expansion Approximation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dasher.wustl.edu [dasher.wustl.edu]

- 9. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diazocinones: synthesis and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 12. researchgate.net [researchgate.net]

- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 14. joaquinbarroso.com [joaquinbarroso.com]

- 15. G3 theory [schulz.chemie.uni-rostock.de]

- 16. researchgate.net [researchgate.net]

- 17. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 18. researchgate.net [researchgate.net]

- 19. G2, G3, and complete basis set calculations on the thermodynamic properties of triazane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enthalpy of formation of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane by combustion calorimetry and theoretical approach for efficient prediction of thermochemistry of diaziridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. Enthalpy of formation of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane by combustion calorimetry and theoretical approach for efficient prediction of thermochemistry of diaziridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Enthalpy of formation of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane by combustion calorimetry and theoretical approach for efficient prediction of thermochemistry of diaziridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. Standard molar entropy - Wikipedia [en.wikipedia.org]

- 25. pubs.aip.org [pubs.aip.org]

- 26. researchgate.net [researchgate.net]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Conformational Analysis and Tautomeric Profile of 1,5-Diazacyclooctane

Abstract

1,5-Diazacyclooctane (DACO), also known as 1,5-diazocane, is an eight-membered saturated heterocyclic amine that serves as a crucial structural motif in coordination chemistry and as a key scaffold for pharmacologically active molecules.[1] Unlike well-behaved six-membered rings, the conformational landscape of medium-sized rings (8-11 members) is complex, governed by a delicate balance of torsional strain, angle strain, and transannular interactions.[2] This guide provides a comprehensive technical analysis of the structural dynamics of this compound. We will delve into its preferred three-dimensional conformations, the energetic barriers to interconversion, and the methodologies employed for their characterization. Furthermore, this paper will address the topic of tautomerism, contextualizing its relevance—or lack thereof—for the parent DACO molecule and its derivatives. This document is intended for researchers, medicinal chemists, and materials scientists who utilize or study this versatile diamine scaffold.

Introduction: The Significance of this compound

This compound (C₆H₁₄N₂) is a cyclic diamine featuring two nitrogen atoms positioned symmetrically within an eight-membered ring.[3] This unique arrangement imparts properties that make it a valuable component in diverse scientific fields. In coordination chemistry, DACO functions as a robust bidentate chelating ligand, forming stable complexes with various transition metals.[1] The defined stereochemistry of the DACO backbone plays a pivotal role in dictating the geometry and reactivity of the resulting metal complexes.

In medicinal chemistry, the DACO scaffold is present in a range of natural alkaloids and synthetic compounds with significant biological activity. Its constrained yet flexible nature allows it to present appended functional groups in precise spatial orientations, making it an attractive building block for designing ligands that target specific biological receptors or enzymes. Understanding the inherent conformational preferences of the DACO ring is therefore paramount for rational drug design and the development of novel therapeutics.

The Conformational Landscape of an Eight-Membered Diazacycle

The conformational analysis of eight-membered rings is notably more complex than that of cyclohexane. The increased flexibility leads to a larger number of low-energy conformations and relatively low barriers for interconversion. The primary conformations for cyclooctane-like rings are the boat-chair (BC), crown (C), boat-boat (BB), and twist-boat-chair (TBC).[2] The introduction of heteroatoms, such as nitrogen in this compound, influences this landscape by altering bond lengths, bond angles, and introducing the possibility of intramolecular hydrogen bonding.

Dominant Conformations of 1,5-DACO

For this compound, the boat-chair (BC) conformation is widely considered to be the most stable, global minimum energy state. This preference is driven by the minimization of unfavorable transannular interactions (non-bonded interactions between atoms across the ring) and torsional strain.[2][4] In the monoprotonated form of a DACO derivative, the ring has been shown to adopt a boat conformation to facilitate a strong intramolecular N-H···N hydrogen bond.[5]

Computational studies using Density Functional Theory (DFT) are essential for quantifying the energetic differences between the various possible conformers.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformation | Typical Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| Boat-Chair (BC) | 0.0 (Global Minimum) | Staggered bonds, minimized transannular strain. |

| Twist-Chair (TC) | ~2.4 | Slightly higher torsional strain than BC. |

| Crown (C) | High | Significant eclipsing and transannular strain. |

| Boat-Boat (BB) | High | High energy due to flagpole interactions and eclipsing strain. |

Note: The exact energy values can vary depending on the level of theory and basis set used in the DFT calculations. The values presented are representative.

Conformational Interconversion Pathways

The various conformers of DACO are not static but exist in a dynamic equilibrium. The interconversion between these states, often referred to as ring flipping, occurs rapidly at room temperature. The energy barriers for these processes are critical for understanding the molecule's dynamic behavior.[6] Variable-temperature NMR spectroscopy is the primary experimental technique used to measure these barriers.[7]

The interconversion between two equivalent boat-chair conformations typically proceeds through higher-energy twist-chair and boat-boat intermediates or transition states. The activation barrier for this process is generally low, on the order of 5-10 kcal/mol, similar to the cyclohexane chair flip.

Protocol 1: DFT Conformational Analysis

-

Initial Structure Generation: Build an initial 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to generate a diverse set of possible low-energy conformers.

-

DFT Optimization: Take the unique conformers from the initial search and perform full geometry optimization using a DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)). [8]Include a solvent model (e.g., PCM) if solution-phase behavior is desired.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Transition State (TS) Search: To find the energy barriers, identify potential transition states connecting the minima and perform a TS search (e.g., using Synchronous Transit-Guided Quasi-Newton, QST2/3). A TS is confirmed by the presence of exactly one imaginary frequency.

-

Intrinsic Reaction Coordinate (IRC): Perform an IRC calculation starting from the TS to confirm that it correctly connects the two desired minima on the potential energy surface.

-

Refine Energies: For higher accuracy, perform single-point energy calculations on the optimized minima and transition states using a more robust level of theory or a larger basis set (e.g., CCSD(T) or aug-cc-pVTZ). [9]

Spectroscopic Analysis: Variable-Temperature (VT) NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental method for studying molecular dynamics in solution. [10]By recording spectra at different temperatures, one can observe changes in peak shape and chemical shifts that provide information about conformational equilibria and the rates of interconversion. [11][12] Protocol 2: VT-NMR for Determining Interconversion Barriers

-

Sample Preparation: Prepare a solution of this compound or its derivative in a suitable deuterated solvent that has a wide liquid temperature range (e.g., deuterated toluene or dichloromethane).

-

Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature. For DACO, rapid interconversion will likely result in averaged signals, presenting a deceptively simple spectrum.

-

Low-Temperature Scans: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire a spectrum at each temperature.

-

Coalescence and Dewetting: As the temperature decreases, the rate of conformational interconversion slows. Observe the broadening of the averaged peaks. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc) . Below Tc, the signals may "dewet" into separate, sharp signals corresponding to the individual conformers. [13]5. Data Analysis: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the interconversion process from the coalescence temperature and the chemical shift difference (Δν) between the exchanging signals at the slow-exchange limit. [14]More advanced lineshape analysis can provide more accurate thermodynamic parameters (ΔH‡ and ΔS‡).

Crystallographic Analysis

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. [15]While this represents a static picture, it is invaluable for confirming the existence of a specific low-energy conformer and serves as a crucial benchmark for validating computational models. Analysis of crystal structures of DACO-containing metal complexes or derivatives often reveals the ring adopting a specific, well-defined conformation, typically the boat-chair. [16]

Implications in Drug Development and Supramolecular Chemistry

The well-defined, three-dimensional structure of the this compound scaffold is central to its function in applied chemistry.

-

Pharmacophore Scaffolding: In drug design, the DACO ring acts as a rigid spacer, holding pharmacophoric groups in a precise orientation for optimal interaction with a biological target. The conformational rigidity ensures a lower entropic penalty upon binding, potentially leading to higher affinity.

-

Chelation Therapy and Metallodrugs: As a chelating agent, the "bite angle" and coordination geometry of DACO are dictated by its ring conformation. This influences the stability and redox properties of the resulting metal complex, which is critical in the design of diagnostic imaging agents and metal-based therapeutics.

-

Host-Guest Chemistry: The DACO core can be incorporated into larger macrocyclic structures. The conformation of the eight-membered ring influences the shape and size of the molecular cavity, thereby controlling its binding selectivity for specific guest molecules.

Conclusion

This compound is a conformationally dynamic molecule of significant interest in chemical and pharmaceutical sciences. Its structural behavior is dominated by a low-energy boat-chair conformer, which exists in rapid equilibrium with other, higher-energy forms. While classical tautomerism is not a feature of the parent saturated ring, a comprehensive understanding of its conformational landscape is critical for its application. The synergistic use of high-level computational methods, advanced NMR techniques, and X-ray crystallography provides a complete picture of the molecule's structure and dynamics, enabling its rational deployment in the design of next-generation therapeutics and functional materials.

References

- MacMillan Group. (2003). Conformational Analysis of Medium Rings.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Protonation of diaza cyclic complexones: 1H NMR, calorimetric and molecular mechanics studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Conformational interconversions in [2]catenanes containing a wide rigid bis(p-benzyl)methyl spacer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mr.copernicus.org [mr.copernicus.org]

- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Structural Investigation of the D2O Solvated, Acetone Solvated and Nonsolvated 1,4-Diazabicyclo[2.2.2]octane Complexes of the Half Sandwich Moiety [(η5-C5H5)(CO)2Fe] [scielo.org.za]

The 1,5-Diazacyclooctane Motif: A Versatile Scaffold in Bioactive Natural Product Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,5-diazacyclooctane ring system, a unique eight-membered heterocycle, represents a privileged scaffold in the design and synthesis of novel therapeutic agents. While its occurrence in complex natural products is notable, its true potential is being unlocked through the synthesis of diverse analogs with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of natural products and their synthetic analogs containing the this compound motif. We will delve into the intricacies of its synthesis, explore its diverse biological activities, and elucidate the potential mechanisms of action, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of the this compound Core

The this compound motif, a cyclic diamine with nitrogen atoms at the 1 and 5 positions, offers a unique combination of structural rigidity and conformational flexibility. This duality makes it an attractive scaffold for medicinal chemists. The nitrogen atoms provide sites for functionalization, allowing for the modulation of physicochemical properties and the introduction of pharmacophoric elements. Furthermore, the eight-membered ring can adopt various low-energy conformations, enabling it to interact with a diverse range of biological targets.

While not as widespread in nature as five- or six-membered heterocycles, the this compound core is present in a number of fascinating natural products, often as part of a larger, more complex architecture. These natural products have provided the inspiration for the synthesis of a plethora of analogs with promising therapeutic potential, ranging from anticancer to neuroprotective agents.

Natural Products Featuring the this compound Motif

The this compound ring system is found in a select group of natural products, often with intriguing biological activities. These natural exemplars serve as a crucial starting point for the design of novel synthetic analogs.

Marine Alkaloids: 1,5-Diazacyclohenicosane

A notable example of a natural product with a simple, yet large, ring containing the this compound motif is 1,5-diazacyclohenicosane.[1] This cyclic diamine was isolated from the marine sponge Mycale sp. and has demonstrated moderate cytotoxic activity against several human tumor cell lines.[1] The presence of this large diazacyclic structure highlights the diversity of natural products originating from marine environments.[2]

The Homalium Alkaloids

The homalium alkaloids, such as homaline, are a family of natural products that feature a bis-ζ-azalactam structure, which is derived from the dimerization of two eight-membered rings that can be viewed as derivatives of a this compound core.[3][4][5] These alkaloids have been the subject of numerous synthetic efforts due to their complex and unique architecture.[6]

Synthetic Strategies for this compound Analogs

The synthesis of the this compound core and its derivatives is a key aspect of harnessing its potential in drug discovery. A variety of synthetic methodologies have been developed to access this versatile scaffold.

Synthesis of the Unsubstituted this compound Core

A straightforward and commonly employed method for the synthesis of the parent this compound involves a cyclization reaction. One such protocol is the reaction of N,N'-bis(p-toluenesulfonyl)-1,3-diaminopropane with 1,3-dibromopropane, followed by deprotection.

Experimental Protocol: Synthesis of this compound Dihydrobromide [3]

-

Step 1: Synthesis of 1,5-Bis(p-toluenesulfonyl)-1,5-diazacyclooctane.

-

To a solution of sodium methanolate in dry methanol, add N,N'-bis(p-toluenesulfonyl)-1,3-diaminopropane.

-

Heat the mixture under reflux for 4 hours.

-

Remove the solvent and dissolve the residue in dry DMF.

-

Add 1,3-dibromopropane and stir the mixture at 80 °C for 12 hours.

-

Precipitate the product by adding aqueous HCl, filter, and collect the solid.

-

-

Step 2: Deprotection to this compound Dihydrobromide.

-

A solution of 1,5-bis(p-toluenesulfonyl)-1,5-diazacyclooctane and thioanisole in HBr (33% in glacial acetic acid) is stirred at 80 °C for 3 hours.

-

The volatiles are removed under reduced pressure.

-

The residue is taken up in DCM and washed with water.

-

Decolorization with activated charcoal and removal of the solvent yields the product.

-

Caption: Synthetic workflow for the preparation of the this compound core.

N-Functionalization of the this compound Scaffold

The two secondary amine functionalities of the this compound ring are ideal handles for introducing a wide range of substituents, thereby modulating the biological activity and physicochemical properties of the resulting analogs.

3.2.1. N-Alkylation and N-Arylation

Standard N-alkylation and N-arylation protocols can be readily applied to the this compound core. Reductive amination and Buchwald-Hartwig amination are modern, reliable methods for these transformations.

Experimental Protocol: General Procedure for Reductive Amination

-

In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (2.2 equiv) in an anhydrous solvent such as dichloromethane (DCM).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 equiv) to the solution in portions.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Potential targeting of the PI3K/Akt/mTOR pathway.

Activity in Neurodegenerative Diseases

The this compound scaffold has also shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease.

4.2.1. Inhibition of Amyloid-β Fibrillization

Certain 1,5-diazacyclooctanes, formed from the reaction of polyamines with the toxic metabolite acrolein, have been found to inhibit the fibrillization of the amyloid-β (Aβ) peptide. T[7]he aggregation of Aβ into fibrils is a key pathological hallmark of Alzheimer's disease. The ability of these compounds to interfere with this process suggests a potential therapeutic avenue.

The mechanism of inhibition is thought to involve the interaction of the this compound derivatives with the Aβ peptide, thereby preventing its self-assembly into neurotoxic aggregates. T[4][5]his interaction likely disrupts the hydrophobic and electrostatic forces that drive Aβ aggregation.

Sources

- 1. Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part A: Endogenous Compounds and Repurposed Drugs | MDPI [mdpi.com]

- 2. This compound | 5687-07-0 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of Aβ16-22 Peptide Aggregation by Small Molecules and Their Permeation through POPC Lipid Bilayer: Insight from Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of amyloid β peptide aggregation as a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric syntheses of the homalium alkaloids (-)-(S,S)-homaline and (-)-(R,R)-hopromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Theoretical Studies on 1,5-Diazacyclooctane and its Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed in the study of 1,5-diazacyclooctane and its derivatives. These eight-membered nitrogen-containing heterocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and coordination capabilities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the principles and practical applications of theoretical chemistry in understanding and predicting the behavior of these fascinating molecules. We will delve into the conformational landscape of the this compound core, the application of quantum mechanics and molecular mechanics in elucidating its properties, and the role of these studies in the rational design of novel therapeutic agents and functional materials.

Introduction: The Significance of the this compound Scaffold

This compound, also known as 1,5-diazocane, is a cyclic diamine with the molecular formula C6H14N2.[1][2] This eight-membered ring system serves as a versatile scaffold in the design and synthesis of a wide array of complex molecules, including natural alkaloids and synthetic compounds with significant biological activities.[3] Its importance is underscored by its presence in various pharmacologically active agents and its utility as a chelating ligand in coordination chemistry.[1]

The conformational flexibility of medium-sized rings, such as the eight-membered ring of this compound, presents both a challenge and an opportunity in molecular design.[4][5] Unlike the well-behaved chair conformation of cyclohexane, eight-membered rings can adopt multiple low-energy conformations, including boat-chair, twist-boat-chair, crown, and boat-boat forms.[5][6] The subtle energy differences between these conformers are dictated by a delicate balance of angle strain, torsional strain, and transannular interactions (non-bonded interactions between atoms across the ring).[5][7] Understanding and predicting the preferred conformations of this compound and its derivatives is paramount for elucidating their structure-activity relationships (SAR) and for the rational design of new molecules with desired properties.

Theoretical and computational chemistry provide indispensable tools for navigating the complex conformational landscape of these molecules.[8] Methods ranging from molecular mechanics (MM) to high-level quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), allow for the detailed exploration of potential energy surfaces, the prediction of stable conformers, and the simulation of dynamic behavior.[9][10] This guide will provide a comprehensive overview of these theoretical approaches and their application to the study of this compound and its derivatives.

Conformational Analysis: Unraveling the Intricacies of the Eight-Membered Ring

The conformational preferences of eight-membered rings are fundamentally different from those of smaller, more rigid rings. The dominant factor governing the conformation of these medium-sized rings is the avoidance of unfavorable transannular non-bonded interactions.[4] Simple computational methods, such as MM2, can often provide a reasonable prediction of the preferred conformations.[4]

For the parent cyclooctane, the boat-chair (BC) conformation is generally considered the most stable.[5] The introduction of two nitrogen atoms at the 1 and 5 positions in this compound significantly influences the conformational landscape due to the different bond lengths and angles of C-N versus C-C bonds, as well as the presence of lone pairs on the nitrogen atoms.

Key Conformations of this compound

The primary low-energy conformations of this compound are the chair-chair (CC) , boat-chair (BC) , and boat-boat (BB) forms. The relative energies of these conformers can be determined using computational methods.

| Conformation | Point Group | Relative Energy (kcal/mol) - Representative Values | Key Features |

| Boat-Chair (BC) | Cs | 0.0 | Generally the global minimum. Minimizes transannular interactions. |

| Twist-Boat-Chair (TBC) | C2 | ~1-2 | Often close in energy to the BC form. |

| Chair-Chair (CC) | C2h | Higher | Suffers from significant transannular strain. |

| Boat-Boat (BB) | C2v | Higher | Also exhibits considerable transannular interactions. |

| Crown | D4d | Highest | Highly symmetrical but energetically unfavorable. |

Note: The relative energies are approximate and can vary depending on the level of theory and basis set used in the calculations.

Theoretical Workflow for Conformational Search

A robust computational workflow is essential for identifying the global minimum and other low-energy conformers of this compound derivatives.

Caption: A typical computational workflow for identifying the low-energy conformers of this compound derivatives.

Step-by-Step Protocol for Conformational Analysis:

-

Initial 3D Structure Generation: Start with the 2D chemical structure of the this compound derivative and generate an initial 3D conformation using a molecular builder.

-

Molecular Mechanics Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to perform a systematic or stochastic conformational search. This step efficiently explores a large conformational space to identify a set of low-energy conformers. The rationale for using MM first is its computational efficiency, allowing for a broad search that would be intractable with more expensive QM methods.

-

Filtering and Clustering: The output of the MM search will likely contain many redundant conformers. Filter and cluster these structures based on RMSD (Root Mean Square Deviation) to obtain a set of unique conformers.

-

DFT Geometry Optimization: Each unique conformer is then subjected to geometry optimization using a reliable Density Functional Theory (DFT) method, such as B3LYP with a Pople-style basis set (e.g., 6-31G(d)).[11] This step refines the geometries and relative energies of the conformers at a higher level of theory.

-

Frequency Calculations: Perform frequency calculations on the DFT-optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima on the potential energy surface.

-

High-Level Single Point Energy Calculations: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a more sophisticated DFT functional and a larger basis set (e.g., a double- or triple-zeta basis set with polarization and diffuse functions).

-

Boltzmann Population Analysis: Based on the final relative free energies, calculate the Boltzmann population of each conformer at a given temperature. This provides a statistical distribution of the conformers and indicates which are most likely to be present experimentally.

Synthesis and Coordination Chemistry: A Theoretical Perspective

The synthesis of this compound and its derivatives can be challenging, often resulting in low yields.[1] Theoretical studies can aid in understanding the reaction mechanisms and optimizing synthetic routes. For instance, DFT calculations can be used to model transition states and reaction pathways for cyclization reactions.[12]

The N-H protons of this compound are readily substituted, allowing for the synthesis of a wide range of derivatives.[1] As a bis-secondary amine, it can condense with aldehydes to form bicyclic derivatives.[1][13]

Coordination Chemistry

This compound and its derivatives are excellent chelating ligands for a variety of transition metals.[1] The coordination geometry and stability of the resulting metal complexes are highly dependent on the conformation of the diazacyclooctane ring. Theoretical studies, particularly DFT, are invaluable for predicting the structures and properties of these metal complexes.[14]

Caption: Theoretical modeling of the formation and properties of a this compound metal complex.

Protocol for DFT Modeling of Metal Complexes:

-

Model Building: Construct the initial geometry of the metal complex, starting with a low-energy conformer of the this compound ligand.

-

Choice of DFT Functional and Basis Set: Select a DFT functional that is well-suited for transition metal complexes (e.g., B3LYP, M06). For the metal atom, use a basis set that includes effective core potentials (ECPs), such as LANL2DZ, to account for relativistic effects. For other atoms, a Pople-style basis set like 6-31G(d) is a good starting point.

-

Geometry Optimization: Perform a full geometry optimization of the complex.

-

Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum and to obtain theoretical infrared (IR) spectra.

-

Electronic Structure Analysis: Analyze the molecular orbitals and charge distribution to understand the nature of the metal-ligand bonding.

-

Prediction of Properties: Use Time-Dependent DFT (TD-DFT) to predict the electronic absorption spectra (UV-Vis) of the complex.

Applications in Drug Development: A Computational Approach

The this compound scaffold is found in a number of biologically active molecules.[3] Its derivatives have shown promise in various therapeutic areas, including as anticancer agents.[15] Computational methods play a crucial role in the discovery and development of new drugs based on this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[16][17] For a series of this compound derivatives, a QSAR model can be developed to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent drug candidates.[18][19]

QSAR Workflow:

Caption: A generalized workflow for developing a QSAR model for this compound derivatives.

Molecular Docking and Dynamics

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] In drug design, docking is used to predict how a small molecule (ligand), such as a this compound derivative, binds to the active site of a biological target, typically a protein.

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time and to gain insights into the dynamic interactions between the ligand and the protein.

Protocol for Molecular Docking and MD Simulations:

-

Preparation of the Receptor and Ligand: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by adding hydrogen atoms and assigning protonation states. Generate the 3D structure of the this compound derivative and assign partial charges.

-

Molecular Docking: Perform docking calculations using software such as AutoDock Vina or Glide. Analyze the docking poses and scores to identify the most likely binding mode.

-

MD Simulation Setup: Place the best-docked complex in a simulation box with explicit solvent (water) and ions to neutralize the system.

-

MD Simulation: Run an MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to equilibrate and to observe the dynamics of the complex.

-

Analysis of MD Trajectories: Analyze the MD trajectories to assess the stability of the complex, identify key protein-ligand interactions, and calculate binding free energies.

Conclusion and Future Perspectives

Theoretical and computational studies are indispensable for a comprehensive understanding of this compound and its derivatives. From elucidating their complex conformational behavior to guiding the synthesis of novel compounds and predicting their biological activity, these methods provide invaluable insights for researchers in both academia and industry. As computational power continues to increase and theoretical methods become more sophisticated, we can expect that in silico studies will play an even more prominent role in the design and development of new drugs and materials based on this versatile and important scaffold. The integration of quantum mechanical calculations, molecular dynamics simulations, and machine learning approaches will undoubtedly accelerate the discovery of new this compound derivatives with tailored properties for a wide range of applications.

References

- Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions - RSC Publishing.

- Conformational Analysis of Medium Rings | Macmillan Group.

- This compound - Wikipedia.

- The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide - Benchchem.

- Solid state conformational classification of eight-membered rings - DTU Research D

- Mitochondria-Targeting this compound-Spacered Triterpene Rhodamine Conjugates Exhibit Cytotoxicity at Sub-Nanomolar Concentration against Breast Cancer Cells - PMC - NIH.

- Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and He

- (a) Examples of 1,5‐diazacyclooctane (1,5‐DACO) based compounds....

- (PDF)

- Recent Advances in Synthetic Routes to Azacycles - PMC - PubMed Central - NIH.

- Synthesis, structure and peculiarity of conformational behavior of 1,5-diazabicyclo[3.1.

- Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat | Organic Letters - ACS Public

- Theoretical studies of conformational analysis and intramolecular dynamic phenomena.

- Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and He

- Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and He

- This compound | 5687-07-0 - ChemicalBook.

- This compound | C6H14N2 | CID 5248373 - PubChem.

- A computational study of conformational interconversions in 1,4-dithiacyclohexane (1,4-dithiane)

- Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PubMed Central.

- Derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4 with potential pharmacological action. I. Synthesis of N alkyl derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4 (Polish)

- Bicyclic Aliph

- Reaction of 1,5-Diazacycloöctane with Aldehydes | The Journal of Organic Chemistry.

- Synthetic routes to 1,5-diazacyclooctanes via 2,6-dioxo-1,5-diazabicyclo[3.3.

- Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - MDPI.

- Metal Complexes in Medicine: An Overview and Update

- An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - MDPI.

- Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - MDPI.

- Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC - PubMed Central.

- QSAR and molecular docking studies on designing potent inhibitors of SARS-CoVs main protease - NIH.

- 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives.

- QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia - PMC - PubMed Central.

- QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase - PMC - NIH.

- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PubMed Central.

- DFT calculated structures for molecules 1-5.

- Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investig

- Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan - Oriental Journal of Chemistry.

- Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Deriv

- Stereocontrolled Synthesis and Conformational Analysis of a Series of Disaccharides α,β-d-GlcA-(1→3)-α-L-Fuc - MDPI.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H14N2 | CID 5248373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Theoretical studies of conformational analysis and intramolecular dynamic phenomena [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitochondria-Targeting this compound-Spacered Triterpene Rhodamine Conjugates Exhibit Cytotoxicity at Sub-Nanomolar Concentration against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. QSAR and molecular docking studies on designing potent inhibitors of SARS-CoVs main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]